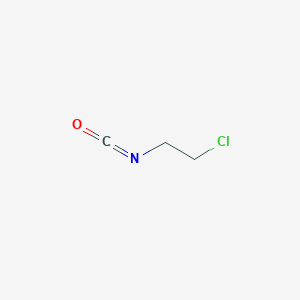

2-Chloroethyl isocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87418. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Isocyanates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-isocyanatoethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4ClNO/c4-1-2-5-3-6/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCMYXYHEMGPZJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2062080 | |

| Record name | Ethane, 1-chloro-2-isocyanato- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1943-83-5 | |

| Record name | 2-Chloroethyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1943-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloroethyl isocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001943835 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloroethyl isocyanate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87418 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethane, 1-chloro-2-isocyanato- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethane, 1-chloro-2-isocyanato- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloroethyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.123 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLOROETHYL ISOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJ4TMD25MS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on 2-Chloroethyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloroethyl isocyanate (CEI), with CAS number 1943-83-5, is a bifunctional chemical reagent of significant interest in organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1][2] Its dual reactivity, stemming from the chloroethyl group and the highly electrophilic isocyanate moiety, allows for its use as a versatile building block in the creation of complex molecules.[3] This document provides a comprehensive overview of the chemical and physical properties of this compound, details its reactivity and common applications, outlines experimental considerations, and summarizes critical safety information.

Chemical and Physical Properties

This compound is a clear, colorless to light yellow liquid at room temperature.[1][4] It is recognized for its pungent odor and is highly reactive, particularly with nucleophiles and moisture.[1][5] Due to its reactivity, it is classified as a dangerous good for transportation and requires careful handling and storage.[6]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1943-83-5 | [4] |

| Molecular Formula | C₃H₄ClNO | [4] |

| Molecular Weight | 105.52 g/mol | [4][7] |

| Appearance | Clear, colorless to light yellow liquid | [1][4][8] |

| Boiling Point | 135 °C to 142 °C | [4][8] |

| Density | 1.237 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.447 | |

| Flash Point | 56 °C (132.8 °F) | [4][8] |

| Water Solubility | Reacts with water | [1][4][9] |

| Stability | Stable under normal conditions, but moisture sensitive.[5][8] Decomposes in contact with water.[8] | |

| Storage Temperature | 2-8°C, under inert gas | [10] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and quality control of this compound. Key spectral data are summarized below.

Table 2: Spectroscopic Data for this compound

| Technique | Key Features and Observations | Reference(s) |

| ¹H NMR | Spectra available for reference. | [7] |

| ¹³C NMR | Spectra available for reference. | [11] |

| Infrared (IR) Spectroscopy | Conforms to standard spectra. The isocyanate group (-N=C=O) shows a characteristic strong, sharp absorption band. | [7][12] |

| Mass Spectrometry (MS) | GC-MS data available for fragmentation pattern analysis. | [7] |

| Raman Spectroscopy | FT-Raman spectra available for reference. | [7][13] |

Chemical Reactivity and Mechanisms

The reactivity of this compound is dominated by the electrophilic carbon atom of the isocyanate group (-N=C=O). This group readily reacts with a wide range of nucleophiles.[14]

Reactions with Nucleophiles

-

Alcohols: Reacts with alcohols to form carbamates (urethanes). This reaction is often catalyzed by tertiary amines or certain metal salts.[14][15] The reaction can be complex, with evidence suggesting the involvement of multiple alcohol molecules in the transition state.[16]

-

Amines: Primary and secondary amines react with this compound to yield substituted ureas.[14]

-

Water: Reacts with water to form an unstable carbamic acid, which then decomposes into 2-chloroethylamine (B1212225) and carbon dioxide.[14] This moisture sensitivity necessitates handling under anhydrous conditions.[5][17]

The presence of the chloroethyl group allows for subsequent reactions, making CEI a valuable bifunctional building block.

Applications in Synthesis and Drug Development

This compound is a crucial intermediate in the synthesis of a variety of compounds, particularly in the pharmaceutical and agrochemical sectors.[1][18]

-

Anticancer Agents: It is a key reagent in the synthesis of nitrosoureas, a class of alkylating agents used in chemotherapy.[19] For example, it is used to produce Lomustine (CCNU), a drug for treating brain tumors and Hodgkin's lymphoma.[5][19] The chloroethyl group is critical to the DNA-damaging mechanism of these drugs.[19]

-

Agrochemicals: Its reactivity is harnessed to create herbicides, insecticides, and fungicides.[2] The final molecule's properties can be tuned by reacting the isocyanate with different functional groups.[2]

-

Polymer Science: The reactive isocyanate group can be incorporated into polymer backbones to create specialized polyurethanes or polyureas with unique properties for coatings, adhesives, or functional materials.[3]

-

General Organic Synthesis: It is used in the preparation of various heterocyclic compounds and as a versatile reagent for introducing the 2-chloroethyl carbamoyl (B1232498) moiety.[]

// Nodes CEI [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Cyclohexylamine (B46788) [label="Cyclohexylamine", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; Intermediate [label="1-(2-chloroethyl)-3-cyclohexylurea\n(Intermediate)", fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; Nitrosating_Agent [label="Nitrosating Agent\n(e.g., tert-butyl nitrite)", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; Lomustine [label="Lomustine (CCNU)\n(Anticancer Drug)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges CEI -> Intermediate [color="#4285F4"]; Cyclohexylamine -> Intermediate [color="#4285F4"]; Intermediate -> Lomustine [label="Nitrosation", color="#EA4335", fontcolor="#202124"]; Nitrosating_Agent -> Lomustine [color="#EA4335"];

// Invisible edges for alignment {rank=same; CEI; Cyclohexylamine;} {rank=same; Intermediate; Nitrosating_Agent;} } END_DOT Caption: Simplified workflow for the synthesis of Lomustine using this compound.

Experimental Protocols & Considerations

General Handling and Storage

Due to its toxicity, flammability, and sensitivity to moisture, this compound must be handled with extreme care.[10][17]

-

Storage: Store in a cool (refrigerator/flammables area at 2-8°C), dry, well-ventilated place away from incompatible substances like water, acids, bases, alcohols, and strong oxidizing agents.[4][8] The container should be tightly sealed, and the material is best handled under an inert atmosphere (e.g., nitrogen or argon).[10][21]

-

Handling: Use in a well-ventilated area or a chemical fume hood.[17] Employ spark-proof tools and explosion-proof equipment.[8] All personal contact, including inhalation, should be avoided.[22]

Example Protocol: Synthesis of 1-(2-chloroethyl)-3-cyclohexylurea (B76031)

This procedure is an intermediate step in the synthesis of the anticancer drug Lomustine.[19]

-

In a reaction vessel equipped for mechanical stirring and operation under an inert atmosphere, dissolve cyclohexylamine in a suitable anhydrous solvent (e.g., tetrahydrofuran).

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add this compound dropwise to the cooled solution while maintaining the temperature. The reaction is exothermic.

-

After the addition is complete, allow the reaction to stir for several hours (e.g., 12 hours) at a controlled temperature.[23]

-

Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

-

Upon completion, the product, 1-(2-chloroethyl)-3-cyclohexylurea, can be isolated. This may involve a purification step, such as continuous liquid-liquid extraction to remove unreacted this compound.[19]

Safety and Toxicology

This compound is a hazardous chemical that poses significant health risks.

Table 3: Hazard and Safety Information

| Hazard Type | Description | Reference(s) |

| Acute Toxicity | Toxic if swallowed, inhaled, or absorbed through the skin.[8][21] Inhalation may be fatal due to spasm, inflammation, and edema of the larynx and bronchi.[17][24] | |

| Irritation | Causes severe skin, eye, and respiratory tract irritation.[17][21] It is a lachrymator (causes tearing).[17][21] | |

| Sensitization | May cause allergic skin reactions and respiratory sensitization (asthma).[10][17] | |

| Target Organs | Central nervous system, kidneys, liver.[17] | |

| Flammability | Flammable liquid and vapor.[8] Vapors can form explosive mixtures with air.[10][24] | |

| Reactivity | Reacts with water and is incompatible with acids, bases, alcohols, amines, and strong oxidizing agents.[8][24] | |

| Personal Protective Equipment (PPE) | Chemical safety glasses or face shield, appropriate protective gloves and clothing, and respiratory protection (use in a fume hood or with a self-contained breathing apparatus).[21] |

Emergency Procedures:

-

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water/shower.[8]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[21]

-

Inhalation: Move the person to fresh air and keep them at rest in a position comfortable for breathing.[8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth.[8] In all cases of exposure, immediate medical attention is required.[8]

References

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Pharmagen - this compound [pharmagen.de]

- 5. This compound | 1943-83-5 [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. This compound | C3H4ClNO | CID 16035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. This compound | 1943-83-5 [m.chemicalbook.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. This compound(1943-83-5) 13C NMR spectrum [chemicalbook.com]

- 12. This compound, 98% 5 mL | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 13. spectrabase.com [spectrabase.com]

- 14. Organic Chemistry/Isocyanate - Wikibooks, open books for an open world [en.wikibooks.org]

- 15. researchgate.net [researchgate.net]

- 16. quantchem.kuleuven.be [quantchem.kuleuven.be]

- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 18. This compound MSDS CasNo.1943-83-5 [lookchem.com]

- 19. Continuous Extraction of this compound for 1-(2-chloroethyl)-3-cyclohexylurea Purification - PMC [pmc.ncbi.nlm.nih.gov]

- 21. georganics.sk [georganics.sk]

- 22. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 23. researchgate.net [researchgate.net]

- 24. This compound(1943-83-5) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

An In-depth Technical Guide to 2-Chloroethyl Isocyanate (CAS 1943-83-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloroethyl isocyanate (CEI), a bifunctional electrophile with the CAS number 1943-83-5, is a crucial reagent and building block in synthetic organic chemistry, particularly in the pharmaceutical industry. Its unique reactivity, attributed to the presence of both a reactive isocyanate group and a chloroethyl moiety, allows for the introduction of the 2-chloroethylureido functionality, a key pharmacophore in a class of anticancer agents known as nitrosoureas. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound. It details experimental protocols for its synthesis and its application in the preparation of important drug intermediates. Furthermore, this guide elucidates the mechanistic pathways through which CEI and its derivatives exert their biological effects, including the inhibition of DNA repair and critical cellular enzymes.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid with a pungent odor. It is a highly reactive and moisture-sensitive compound that requires careful handling and storage. Below is a summary of its key physical and chemical properties.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₄ClNO | [1][2] |

| Molecular Weight | 105.52 g/mol | [1][2] |

| CAS Number | 1943-83-5 | [1][2] |

| Boiling Point | 141-142 °C (lit.) | [1] |

| Density | 1.237 g/mL at 25 °C (lit.) | [1] |

| Refractive Index (n20/D) | 1.447 (lit.) | [1] |

| Flash Point | 56 °C (closed cup) | [1] |

| Solubility | Soluble in organic solvents, insoluble in water. | [3] |

| Stability | Stable under normal conditions; decomposes in contact with water. Moisture sensitive. | [3] |

Synthesis of this compound

A general and efficient method for the synthesis of this compound involves the Curtius rearrangement of 3-chloropropionyl azide (B81097), which is generated in situ from 3-chloropropionyl chloride.

Experimental Protocol: Synthesis of this compound

Materials:

-

3-Chloropropionyl chloride

-

Sodium azide (NaN₃)

-

Toluene (B28343) (dry)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with a solution of sodium azide in dry toluene. The setup is maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of 3-Chloropropionyl Chloride: A solution of 3-chloropropionyl chloride in dry toluene is added dropwise to the stirred suspension of sodium azide at a controlled temperature, typically between 0 and 10 °C.

-

Reaction and Rearrangement: After the addition is complete, the reaction mixture is slowly warmed to room temperature and then heated to reflux. The progress of the reaction can be monitored by the evolution of nitrogen gas. The reflux is maintained until the gas evolution ceases, indicating the completion of the Curtius rearrangement.

-

Work-up: The reaction mixture is cooled to room temperature, and the solid sodium chloride byproduct is removed by filtration. The filtrate is then dried over anhydrous sodium sulfate.

-

Purification: The toluene is removed under reduced pressure, and the crude this compound is purified by fractional distillation under vacuum to yield a colorless liquid.

Caption: Synthetic workflow for this compound.

Reactivity and Applications in Drug Development

The dual reactivity of this compound makes it a valuable synthon for the construction of various heterocyclic compounds and, most notably, for the synthesis of nitrosourea (B86855) anticancer agents.[]

Synthesis of 1-(2-Chloroethyl)-3-cyclohexylurea (B76031): A Key Intermediate for Lomustine

Lomustine (CCNU) is a nitrosourea alkylating agent used in the treatment of various cancers. A key step in its synthesis is the reaction of this compound with cyclohexylamine (B46788) to form 1-(2-chloroethyl)-3-cyclohexylurea.[5]

Materials:

-

This compound

-

Cyclohexylamine

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

Procedure:

-

Reaction Setup: A solution of cyclohexylamine in anhydrous diethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere. The flask is cooled in an ice bath.

-

Addition of this compound: A solution of this compound in anhydrous diethyl ether is added dropwise to the stirred solution of cyclohexylamine at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: The resulting white precipitate of 1-(2-chloroethyl)-3-cyclohexylurea is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Caption: Synthesis of Lomustine from this compound.

Synthesis of 1,3-bis(2-chloroethyl)urea: A Precursor to Carmustine (B1668450)

Carmustine (BCNU) is another important nitrosourea anticancer drug. Its synthesis involves the preparation of 1,3-bis(2-chloroethyl)urea, which can be achieved through the reaction of 2-chloroethylamine (B1212225) with this compound or other phosgene (B1210022) equivalents.[6][7]

Biological Activity and Mechanism of Action

This compound is not only a synthetic intermediate but also a biologically active molecule. It is a decomposition product of the anticancer drug carmustine (BCNU) and contributes to its overall biological activity and toxicity.[]

Inhibition of DNA Repair

One of the key mechanisms of action of nitrosoureas is the alkylation of DNA, leading to cross-linking and inhibition of DNA replication and transcription. This compound has been shown to inhibit the DNA repair process, specifically the ligase step of excision repair.[8] This inhibition of DNA repair can potentiate the cytotoxic effects of DNA alkylating agents.

Caption: Inhibition of DNA Excision Repair by this compound.

Inhibition of Glutathione (B108866) Reductase

This compound is also a known inhibitor of glutathione reductase (GR), an essential enzyme for maintaining the cellular redox balance by regenerating reduced glutathione (GSH).[] Inhibition of GR leads to an accumulation of oxidized glutathione (GSSG) and increased oxidative stress, which can contribute to cellular damage and apoptosis.

Caption: Inhibition of Glutathione Reductase by this compound.

Safety and Handling

This compound is a toxic and corrosive compound that is also flammable. It is a lachrymator and can cause severe irritation to the skin, eyes, and respiratory tract.[3] Inhalation may be fatal.[3] It is essential to handle this chemical in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3] It should be stored in a cool, dry, and well-ventilated area away from moisture and incompatible materials such as water, acids, bases, alcohols, and oxidizing agents.[3]

Conclusion

This compound is a versatile and highly reactive chemical intermediate with significant applications in the synthesis of pharmaceutical compounds, particularly nitrosourea-based anticancer agents. Its biological activity, including the inhibition of DNA repair and glutathione reductase, underscores its importance in the mechanism of action of these drugs. A thorough understanding of its chemical properties, synthesis, and reactivity, coupled with strict adherence to safety protocols, is crucial for its effective and safe utilization in research and drug development.

References

- 1. This compound low HCl, 97 1943-83-5 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. Page loading... [wap.guidechem.com]

- 5. Continuous Extraction of this compound for 1-(2-chloroethyl)-3-cyclohexylurea Purification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US20190169116A1 - Process for preparation of carmustine - Google Patents [patents.google.com]

- 7. WO2017178910A1 - Process for preparation of carmustine - Google Patents [patents.google.com]

- 8. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to 2-Chloroethyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Chloroethyl isocyanate (CEI), a reactive chemical intermediate with significant applications in medicinal chemistry and materials science. This document outlines its chemical and physical properties, experimental protocols for its synthesis and handling, and its role in biological pathways, particularly relevant to drug development.

Core Properties of this compound

This compound is a colorless liquid characterized by its high reactivity, attributed to the presence of both an isocyanate group and a chloroethyl moiety.[1] This dual functionality makes it a versatile reagent in organic synthesis.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Weight | 105.52 g/mol | [2][3][4] |

| Molecular Formula | C₃H₄ClNO | [3][4] |

| CAS Number | 1943-83-5 | [2][4] |

| Appearance | Clear, colorless liquid | [3] |

| Boiling Point | 135 °C at 760 mmHg | [3][5] |

| Density | 1.237 g/mL at 25 °C | [3][6] |

| Flash Point | 56 °C (132.8 °F) | [3][5] |

| Refractive Index | n20/D 1.447 | [6] |

| Solubility | Reacts with water. Soluble in many organic solvents. | [3] |

Applications in Drug Development and Synthesis

This compound serves as a critical building block in the synthesis of various pharmaceutical compounds, most notably in the development of chemotherapeutic agents.[1][7] Its utility stems from its ability to introduce the reactive 2-chloroethyl group into a target molecule.

Key applications include:

-

Anticancer Agents : It is a key intermediate in the synthesis of nitrosourea-based antitumor drugs like Lomustine (CCNU) and other potential anti-cancer agents.[6][8][9]

-

Chemical Synthesis : The compound is widely used as a reagent to synthesize a range of organic molecules, including carbamates and ureas, which are prevalent in medicinal chemistry.[1][8] For instance, it is used to prepare functionalized aminobenzoboroxoles and other heterocyclic compounds with antiproliferative activity.[]

-

Advanced Materials : In materials science, it can be used to synthesize specialized polyurethanes and polyureas, imparting unique properties to these polymers.[11]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and safe handling of this compound. These protocols are intended for use by trained professionals in a controlled laboratory setting.

General Synthesis Protocol

A common method for the synthesis of this compound involves the Curtius rearrangement of a corresponding acyl azide (B81097). The following is a general procedure:

Reaction: R-COOH → R-CON₃ → R-NCO

Materials:

-

3-(Chloromethyl)propanoic acid (or similar carboxylic acid precursor)

-

Toluene (B28343) (anhydrous)

-

Triethylamine (B128534) (Et₃N)

-

Diphenylphosphoryl azide (DPPA)

Procedure:

-

Suspend the starting carboxylic acid (1.0 equivalent) in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).

-

Add triethylamine (1.2 equivalents) to the suspension.

-

Slowly add diphenylphosphoryl azide (1.1 equivalents) to the reaction mixture.

-

Stir the mixture at room temperature for approximately 15 minutes.

-

Heat the reaction mixture to 80 °C for 1 hour, during which the evolution of nitrogen gas will be observed as the acyl azide rearranges to the isocyanate.

-

After the reaction is complete, remove the toluene under reduced pressure.

-

Extract the resulting isocyanate from the residue by stirring with hexane (e.g., 10 mL/mmol of starting acid). Collect the supernatant.

-

Repeat the hexane extraction twice more to ensure complete recovery.

-

Combine the hexane extracts and evaporate the solvent to yield the crude this compound, which can be used for subsequent steps without further purification.[2]

Safe Handling and Storage Protocol

This compound is a hazardous substance and requires strict safety measures. It is flammable, toxic if swallowed, in contact with skin, or inhaled, and can cause severe skin and eye irritation, as well as respiratory sensitization.[4][5][12]

Personal Protective Equipment (PPE):

-

Eye/Face Protection : Wear chemical safety goggles and a face shield.[13]

-

Skin Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin exposure.[13]

-

Respiratory Protection : Use in a well-ventilated area, preferably within a chemical fume hood.[13][14] If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is necessary.[13]

Handling Procedures:

-

Ground and bond all containers and transfer equipment to prevent static discharge.[13][14]

-

Use only non-sparking tools.[14]

-

Avoid all personal contact, including inhalation of vapors.[14][15]

-

Do not eat, drink, or smoke in the handling area.[14]

-

Keep the compound away from incompatible materials such as water, acids, strong bases, alcohols, and amines.[5][6]

Storage:

-

Store in a cool, dry, well-ventilated area away from sources of ignition.[3][13]

-

Keep containers tightly closed and protected from moisture.[3][13] Recommended storage is under refrigeration.[5]

-

Store in an area designated for flammable and corrosive liquids.[5]

Spill and Emergency Procedures:

-

Minor Spills : Remove all ignition sources. Absorb the spill with an inert, non-combustible material like vermiculite (B1170534) or sand.[13][14] Collect the residue in a sealed container for hazardous waste disposal.

-

Major Spills : Evacuate the area and move upwind.[14] Alert emergency services.[14] Wear full-body protective clothing and a self-contained breathing apparatus (SCBA).[14] Prevent the spill from entering drains or waterways.[14]

Biological Mechanism of Action

This compound and related compounds, particularly the nitrosoureas derived from it, exert their cytotoxic effects through multiple mechanisms. One key pathway involves the inhibition of critical cellular enzymes and the depletion of intracellular antioxidants.

Inhibition of Glutathione (B108866) Reductase

This compound can act as an inhibitor of glutathione reductase (GR), an enzyme essential for maintaining the reduced glutathione (GSH) pool within the cell. GSH is a primary antioxidant that protects cells from oxidative damage. The inhibition of GR by isocyanates, coupled with their direct reaction with GSH, leads to a significant depletion of intracellular GSH stores.[] This depletion enhances cellular vulnerability to oxidative stress and contributes to the cytotoxic effects of drugs derived from this compound.

Below is a diagram illustrating the proposed mechanism of action.

References

- 1. Page loading... [guidechem.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. Pharmagen - this compound [pharmagen.de]

- 4. This compound | C3H4ClNO | CID 16035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. This compound | 1943-83-5 [chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. This compound low HCl, 97 1943-83-5 [sigmaaldrich.com]

- 9. Continuous Extraction of this compound for 1-(2-chloroethyl)-3-cyclohexylurea Purification - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. georganics.sk [georganics.sk]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. sdfine.com [sdfine.com]

An In-depth Technical Guide to the Synthesis of 2-Chloroethyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis methods for 2-chloroethyl isocyanate, a crucial intermediate in the pharmaceutical and chemical industries. The document details established methodologies, including phosgenation and the Curtius rearrangement, alongside emerging phosgene-free alternatives. Each method is presented with detailed experimental protocols, quantitative data for comparison, and visualizations of the reaction pathways to aid in research and development.

Core Synthesis Methodologies

The synthesis of this compound can be broadly categorized into three main approaches:

-

Phosgenation of 2-Chloroethylamine (B1212225) Hydrochloride: This traditional and historically significant method involves the reaction of 2-chloroethylamine hydrochloride with phosgene (B1210022) or a safer equivalent, such as triphosgene (B27547).[1]

-

Curtius Rearrangement: A phosgene-free alternative, this method proceeds via the thermal decomposition of an acyl azide (B81097), typically derived from 3-chloropropionic acid, to yield the isocyanate.[1][2]

-

Phosgene-Free Catalytic Method: An innovative approach that avoids the use of phosgene by reacting an organic halide with a metal cyanate (B1221674) in the presence of a nickel catalyst.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the different synthesis methods for this compound and analogous compounds.

| Method | Starting Material | Key Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) |

| Phosgenation | 2-Chloroethylamine HCl | Triphosgene, Triethylamine (B128534) | Dichloromethane (B109758) | -35 to RT | 2.5 hours | 50-61 (for analogous anilines) | >98 (GC for commercial product) |

| Curtius Rearrangement | 3-Chloropropionic Acid | Diphenylphosphoryl azide (DPPA), Triethylamine | Toluene | 80 | 1.25 hours | ~75 (for analogous trapped isocyanate) | Crude, used directly |

| Nickel-Catalyzed | 2-Chloroethyl chloride | Sodium Cyanate, Ni(dppe) complex | DMAC | 150 | 4.5 hours | 22 (for butyl isocyanate) | Not specified |

Detailed Experimental Protocols

Phosgenation of 2-Chloroethylamine Hydrochloride using Triphosgene

This protocol is adapted from the general procedure for the synthesis of isocyanates from primary amines using triphosgene.

Experimental Protocol:

-

A solution of triphosgene (1.1 eq) in dry dichloromethane (DCM) is prepared in a three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.

-

A solution of 2-chloroethylamine hydrochloride (1.0 eq) and triethylamine (2.2 eq) in dry DCM is added dropwise to the triphosgene solution at -35 °C with vigorous stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

-

The reaction mixture is then filtered to remove triethylamine hydrochloride.

-

The solvent is removed under reduced pressure.

-

The crude this compound is purified by fractional distillation under reduced pressure.

Curtius Rearrangement of 3-Chloropropionyl Azide

This protocol is based on the general procedure for the synthesis of isocyanates from carboxylic acids via the Curtius rearrangement.[2][3]

Experimental Protocol:

-

To a suspension of 3-chloropropionic acid (1.0 eq) in toluene, add triethylamine (1.2 eq) under an inert atmosphere.

-

Slowly add diphenylphosphoryl azide (DPPA) (1.1 eq) to the mixture.

-

Stir the reaction mixture at room temperature for 15 minutes.

-

Heat the mixture to 80 °C for 1 hour, during which the evolution of nitrogen gas will be observed.

-

Remove the solvent under reduced pressure.

-

The crude isocyanate is extracted with hexane (B92381). The combined hexane layers are evaporated to yield crude this compound, which can be used in the next step without further purification.[2]

Phosgene-Free Synthesis via Nickel-Catalyzed Reaction

This protocol is based on a patented method for the synthesis of isocyanates from organic halides.

Experimental Protocol:

-

In a Schlenk tube under an argon atmosphere, add dry sodium cyanate (1.3 eq), 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), and the nickel(0) complex (e.g., Ni(COD)₂).

-

Add dry N,N-dimethylacetamide (DMAC) as the solvent.

-

Add 2-chloroethyl chloride (1.0 eq) to the mixture.

-

Heat the mixture with stirring for 4.5 hours at 150 °C.

-

After cooling, the mixture is distilled under reduced pressure to separate the product from the catalyst and solvent.

-

Fractional distillation of the resulting liquid at atmospheric pressure yields this compound.

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical flow of the described synthesis methods for this compound.

Caption: Phosgenation synthesis pathway for this compound.

Caption: Curtius rearrangement for this compound synthesis.

Caption: Phosgene-free nickel-catalyzed synthesis of this compound.

References

An In-depth Technical Guide to the Reactivity of 2-Chloroethyl Isocyanate with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloroethyl isocyanate (CEI) is a bifunctional electrophile of significant interest in organic synthesis and medicinal chemistry. Its reactivity is characterized by the highly electrophilic isocyanate group and the presence of a chlorine atom on the ethyl backbone, which can act as a leaving group in subsequent reactions. This guide provides a comprehensive overview of the reactivity of this compound with a range of common nucleophiles, including amines, alcohols, thiols, and water. It details the reaction mechanisms, provides available quantitative data, outlines experimental protocols for the synthesis of key derivatives, and explores the biological significance of the resulting products, particularly in the context of anticancer agents.

Core Reactivity Principles

The reactivity of this compound is dominated by the isocyanate functional group (-N=C=O), which is highly susceptible to nucleophilic attack at the central carbon atom. The general mechanism involves the addition of a nucleophile to the carbonyl carbon of the isocyanate, followed by proton transfer to the nitrogen atom to form a stable adduct.

The presence of the 2-chloroethyl group introduces a second reactive site. While the isocyanate reaction is typically rapid, the resulting product retains a chloro functional group that can undergo subsequent nucleophilic substitution or elimination reactions, often requiring more forcing conditions. This dual reactivity makes CEI a valuable building block for the synthesis of a variety of complex molecules and heterocyclic compounds.

Reactions with Nucleophiles

Reaction with Amines: Synthesis of 2-Chloroethyl Ureas

The reaction of this compound with primary and secondary amines is a facile and widely utilized method for the synthesis of N-(2-chloroethyl)ureas. This reaction proceeds via a nucleophilic addition mechanism.

Mechanism of Urea (B33335) Formation:

Caption: General reaction scheme for the formation of N-(2-chloroethyl)ureas.

Experimental Protocol: Synthesis of 1,3-bis(2-chloroethyl)urea (B46951)

This protocol is adapted from the synthesis of a precursor for the anticancer drug Carmustine (BCNU).

-

Materials: 2-chloroethanamine hydrochloride, carbonyldiimidazole (CDI), tetrahydrofuran (B95107) (THF).

-

Procedure:

-

In a reaction vessel, react 2-chloroethanamine hydrochloride with carbonyldiimidazole in tetrahydrofuran to generate this compound in situ.

-

The in situ generated this compound then reacts with another molecule of 2-chloroethanamine.

-

The reaction mixture is typically stirred at room temperature.

-

The resulting 1,3-bis(2-chloroethyl)urea precipitates from the solution and can be isolated by filtration.[1]

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent like isopropanol.[1]

Quantitative Data: Synthesis of N-Aryl-N'-(2-chloroethyl)ureas

| Amine Reactant | Product | Yield (%) | Reference |

| Cyclohexylamine | 1-(2-chloroethyl)-3-cyclohexylurea (B76031) | High | [2] |

| N⁵,N⁵-dimethyl-2,2-diphenyl-1,5-pentanediamine | N-(2-chloroethyl)-N'-(2,2-diphenyl-5-(dimethylamino)pentyl)urea | Not specified | US4384140A |

| Aniline derivatives | N-Aryl-N'-(2-chloroethyl)ureas | Generally high | [3] |

Reaction with Alcohols: Synthesis of 2-Chloroethyl Carbamates (Urethanes)

This compound reacts with alcohols to form N-(2-chloroethyl)carbamates, also known as urethanes. This reaction often requires a catalyst, such as a tertiary amine or an organometallic compound, to proceed at a reasonable rate.

Mechanism of Carbamate (B1207046) Formation:

Caption: General reaction scheme for the formation of N-(2-chloroethyl)carbamates.

Experimental Protocol: General Synthesis of Carbamate Derivatives

-

Materials: this compound, alcohol, anhydrous solvent (e.g., dichloromethane, THF), and a catalyst (e.g., triethylamine).

-

Procedure:

-

Dissolve the alcohol (1.0 equivalent) and triethylamine (B128534) (1.1 equivalents) in an anhydrous solvent under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add this compound (1.05 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

-

-

Work-up and Purification:

-

Wash the reaction mixture with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

Reaction with Thiols: Synthesis of 2-Chloroethyl Thiocarbamates

The reaction of isocyanates with thiols to form thiocarbamates is generally slower than the reaction with amines or alcohols and often requires a base catalyst, such as a tertiary amine.

Mechanism of Thiocarbamate Formation:

Caption: General reaction scheme for the formation of N-(2-chloroethyl)thiocarbamates.

In biological systems, the reaction of this compound with the thiol-containing tripeptide glutathione (B108866) (GSH) is of particular importance. This reaction leads to the formation of an S-linked conjugate.

Experimental Protocol: Reaction of this compound with Glutathione

-

Materials: this compound, reduced glutathione (GSH), phosphate (B84403) buffer (pH 7.4).

-

Procedure:

-

Prepare a solution of glutathione in a phosphate buffer at physiological pH.

-

Add a solution of this compound in a water-miscible solvent (e.g., acetone) to the GSH solution.

-

The reaction mixture is typically stirred at 37 °C for a specified time.[4]

-

-

Analysis: The formation of the glutathione conjugate can be monitored and quantified by liquid chromatography-mass spectrometry (LC-MS).[4]

Reaction with Water: Hydrolysis

Isocyanates react with water to form an unstable carbamic acid intermediate, which then decomposes to an amine and carbon dioxide. The resulting amine can then react with another molecule of isocyanate to form a disubstituted urea.

Mechanism of Hydrolysis and Subsequent Urea Formation:

Caption: Reaction pathway for the hydrolysis of this compound.

Quantitative Data: Hydrolysis and Extraction

Cyclization and Cycloaddition Reactions

The bifunctional nature of this compound allows for its participation in intramolecular cyclization reactions to form heterocyclic compounds. While specific examples of intermolecular cycloaddition reactions like the Diels-Alder reaction involving CEI as a dienophile were not found in the search results, the isocyanate moiety is known to participate in such reactions.

Biological Significance and Signaling Pathways

The primary biological significance of this compound lies in its role as a key reactive intermediate generated from 2-chloroethylnitrosoureas (CENUs), a class of anticancer drugs.[6]

Mechanism of Action of Chloroethylnitrosoureas (CENUs):

CENUs decompose in vivo to produce two reactive species: a 2-chloroethyl diazonium ion and this compound.

-

DNA Alkylation: The 2-chloroethyl diazonium ion is a potent alkylating agent that primarily reacts with the O⁶ position of guanine (B1146940) in DNA. This initial alkylation is followed by an intramolecular cyclization and subsequent reaction with the N¹ of guanine or N³ of cytosine on the complementary DNA strand, leading to interstrand cross-links.[7][8] These cross-links prevent DNA replication and transcription, ultimately triggering apoptosis.

-

Carbamoylation: The concurrently formed this compound can react with lysine (B10760008) residues on proteins, leading to their carbamoylation. This can inactivate DNA repair enzymes, such as glutathione reductase, potentially enhancing the cytotoxic effect of the DNA alkylation.[9]

Signaling Pathway of DNA Cross-linking by CENUs:

Caption: Mechanism of action of chloroethylnitrosoureas leading to DNA damage.

Spectroscopic Data

Characterization of the products from reactions of this compound is typically performed using standard spectroscopic techniques.

-

¹H and ¹³C NMR: The chemical shifts of the protons and carbons in the 2-chloroethyl moiety are characteristic. In ¹H NMR, the two methylene (B1212753) groups typically appear as triplets. In ¹³C NMR, the carbon attached to the chlorine is shifted downfield.

-

FTIR: The isocyanate group has a strong, characteristic absorption band around 2250-2275 cm⁻¹. Upon reaction, this peak disappears and new peaks corresponding to the urea (C=O stretch around 1630-1680 cm⁻¹) or carbamate (C=O stretch around 1680-1740 cm⁻¹) are observed.

-

Mass Spectrometry: Mass spectrometry is a crucial tool for confirming the molecular weight of the reaction products and for structural elucidation through fragmentation analysis.

Note: While general ranges for spectroscopic data are provided, specific values will depend on the full structure of the derivative and the solvent used for analysis.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood. It is flammable, toxic if swallowed, inhaled, or absorbed through the skin, and causes severe irritation to the eyes, skin, and respiratory tract. It is also moisture-sensitive and should be stored under an inert atmosphere. Always consult the Safety Data Sheet (SDS) before handling this compound.

Conclusion

This compound is a versatile and highly reactive bifunctional molecule with important applications in organic synthesis and drug development. Its reactions with nucleophiles are generally predictable, with the isocyanate group being the primary site of initial reaction. The retained chloroethyl moiety allows for further synthetic manipulations. A thorough understanding of its reactivity, coupled with careful handling, enables the rational design and synthesis of a wide array of functional molecules with potential biological activities. Further research into the specific kinetics of its reactions would be beneficial for optimizing synthetic processes and for a more in-depth understanding of its role in biological systems.

References

- 1. WO2017154019A1 - An improved process for the preparation of 1,3-bis(2-chloroethyl)-1-nitrosourea - Google Patents [patents.google.com]

- 2. Continuous Extraction of this compound for 1-(2-chloroethyl)-3-cyclohexylurea Purification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 1943-83-5 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 1943-83-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. Urea, 1-(2-chloroethyl)-1-nitroso-3-(tetrahydro-4-thiopyranyl)-, s,s-dioxide [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. Interstrand cross-linking of DNA by 1,3-bis(2-chloroethyl)-1-nitrosourea and other 1-(2-haloethyl)-1-nitrosoureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. DNA-protein cross-linking and DNA interstrand cross-linking by haloethylnitrosoureas in L1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 2-Chloroethyl Isocyanate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action and synthetic applications of 2-chloroethyl isocyanate. This bifunctional reagent is a valuable building block in organic synthesis, particularly in the pharmaceutical and polymer industries, owing to its two reactive centers: a highly electrophilic isocyanate group and a versatile 2-chloroethyl moiety.

Core Reactivity and Mechanism of Action

This compound's synthetic utility is dictated by the reactivity of its two functional groups. The isocyanate group is highly susceptible to nucleophilic attack, while the chloroethyl group can participate in both nucleophilic substitution and intramolecular cyclization reactions.

1. Reactions involving the Isocyanate Group:

The primary mechanism of action at the isocyanate group is nucleophilic addition. The carbon atom of the isocyanate group is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms. This allows for facile reaction with a wide range of nucleophiles.

-

Reaction with Amines to form Ureas: Primary and secondary amines readily react with this compound to form N-(2-chloroethyl)-N'-substituted ureas. This reaction is typically fast and exothermic, often proceeding at low temperatures. The resulting urea (B33335) derivatives are key intermediates in the synthesis of various biologically active molecules, including the well-known chemotherapeutic agent, Lomustine.[1]

-

Reaction with Alcohols to form Carbamates: Alcohols react with this compound to yield N-(2-chloroethyl)carbamates (urethanes). This reaction may require heating or the use of a base to facilitate the nucleophilic attack of the alcohol. These carbamate (B1207046) derivatives are also important precursors in organic synthesis.

2. Reactions involving the 2-Chloroethyl Group:

The 2-chloroethyl group provides a secondary site of reactivity, which significantly expands the synthetic utility of this reagent.

-

Intramolecular Cyclization: Following the initial reaction at the isocyanate group, the newly formed urea or carbamate can undergo intramolecular cyclization. The nitrogen or oxygen atom of the urea or carbamate acts as an internal nucleophile, displacing the chloride ion to form five-membered heterocyclic rings. For instance, N-(2-chloroethyl)ureas can cyclize to form 2-imino-1,3-oxazolidines or their tautomeric forms.[2][3] This cyclization can occur spontaneously or be promoted by heat or base.

-

Nucleophilic Substitution: The chlorine atom can also be displaced by external nucleophiles in an intermolecular fashion, although this is less common than intramolecular cyclization due to the proximity of the internal nucleophile.

Quantitative Data on Key Reactions

The following tables summarize quantitative data for representative reactions of this compound.

Table 1: Synthesis of N-(2-Chloroethyl)-N'-substituted Ureas

| Amine Reactant | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Cyclohexylamine | Tetrahydrofuran (B95107) | 0 to 5, then RT | 15 h | Not specified, but used directly in next step | |

| N⁵,N⁵-dimethyl-2,2-diphenyl-1,5-pentanediamine | Methylene (B1212753) chloride | 0 to 5 | Not specified | Not specified, but product crystallizes | [4] |

| Dicyclopropylmethylamine | Tetrahydrofuran | 0 to 5, then RT | 15 h | Not specified, raw product used in next step |

Table 2: Synthesis of N-(2-Chloroethyl) Carbamates

| Alcohol Reactant | Base | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Carbazole alcohol derivative | Triethylamine (B128534) | Dichloromethane (B109758) | 0 to 5, then RT | 24 h | Not specified | [5] |

| Poly(ethylene terephthalate) (PET) | Catalyst | - | 90 | 18 h | 99.83 | [6] |

Experimental Protocols

Protocol 1: Synthesis of N-(dicyclopropylmethyl)-N'-(β-chloroethyl) urea

-

A solution of 13.4 g of dicyclopropylmethylamine in 30 ml of tetrahydrofuran is prepared.

-

This solution is added dropwise to a solution of 13 g of β-chloroethyl isocyanate in 15 ml of tetrahydrofuran while maintaining the internal temperature between 0°C and +5°C.

-

The reaction mixture is then allowed to stir at room temperature for 15 hours.

-

Afterwards, the solvent is evaporated to dryness. The resulting dry residue (26.5 g) is used as is for the subsequent synthetic steps.

-

For analytical purposes, a sample of the raw urea can be recrystallized from acetonitrile (B52724) to yield white crystals with a melting point of 103°-104°C (with decomposition).

Protocol 2: Synthesis of N-Aryl-N'-(2-chloroethyl)ureas [4]

-

To a solution of the desired aniline (B41778) derivative (1.0 equivalent) in anhydrous dichloromethane (CH₂Cl₂), add this compound (1.1 equivalents).

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the product can be isolated. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization.

Protocol 3: General Procedure for the Synthesis of N-(2-chloroethyl) Carbamates from Alcohols [5]

-

In a round-bottom flask under an inert atmosphere, dissolve the desired alcohol (1.0 equivalent) and triethylamine (1.2 equivalents) in dichloromethane.

-

Cool the mixture to 0-5°C with constant stirring.

-

Add this compound (1.2 equivalents) dropwise to the solution.

-

Allow the reaction mixture to stir at room temperature for 24 hours.

-

The product can then be isolated and purified using standard techniques such as extraction and chromatography.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key reaction mechanisms and a general experimental workflow for the synthesis of ureas.

Caption: Mechanism of Urea Formation from this compound and an Amine.

Caption: Intramolecular Cyclization of an N-(2-chloroethyl)urea Derivative.

Caption: General Experimental Workflow for Urea Synthesis.

Reaction with Active Methylene Compounds

While specific, detailed experimental protocols for the reaction of this compound with active methylene compounds like diethyl malonate were not prevalent in the searched literature, the general mechanism is expected to follow the established reactivity of isocyanates with such nucleophiles. The reaction would likely proceed via a base-catalyzed deprotonation of the active methylene compound to generate a carbanion, which then acts as a nucleophile, attacking the electrophilic carbon of the isocyanate. This would result in the formation of a C-acylated product. Subsequent reactions could involve the chloroethyl group, potentially leading to further cyclizations or substitutions. Further research is warranted to establish optimized protocols and quantify the yields for these specific transformations.

References

Spectroscopic Analysis of 2-Chloroethyl Isocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 2-chloroethyl isocyanate (ClCH₂CH₂NCO), a key reagent in the synthesis of various pharmaceutical compounds. The following sections detail the characteristic spectral features, experimental protocols for data acquisition, and a logical workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR spectra provide valuable information about the electronic environment of the hydrogen and carbon atoms within the molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by two triplets, corresponding to the two adjacent methylene (B1212753) (CH₂) groups. The electronegativity of the chlorine atom and the isocyanate group influences the chemical shifts of these protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~3.70 | Triplet | ~6.0 | Cl-CH₂ -CH₂-NCO |

| ~3.60 | Triplet | ~6.0 | Cl-CH₂-CH₂ -NCO |

Note: The exact chemical shifts can vary slightly depending on the solvent and spectrometer frequency. The assignments are based on the expected deshielding effects of the substituents.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound displays three distinct signals, corresponding to the two methylene carbons and the carbon of the isocyanate group.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~125.0 | Cl-CH₂-CH₂-NCO |

| ~43.0 | Cl-CH₂ -CH₂-NCO |

| ~42.5 | Cl-CH₂-CH₂ -NCO |

Note: The chemical shift of the isocyanate carbon is significantly downfield due to the influence of the adjacent nitrogen and oxygen atoms.

Infrared (IR) Spectroscopy

Infrared spectroscopy is instrumental in identifying the functional groups present in this compound. The most prominent feature in its IR spectrum is the strong, characteristic absorption band of the isocyanate group (-N=C=O).

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2250 | Strong, Broad | Asymmetric stretch of -N=C=O |

| ~2900-3000 | Medium | C-H stretch (alkane) |

| ~1450 | Medium | C-H bend (scissoring) |

| ~750 | Strong | C-Cl stretch |

Note: The IR spectrum is typically recorded from a neat (undiluted) liquid sample.

Experimental Protocols

The following are generalized protocols for obtaining high-quality NMR and IR spectra of liquid samples like this compound.

NMR Spectroscopy Protocol (¹H and ¹³C)

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard single-pulse sequence. Typically, 8 to 16 scans are sufficient.

-

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A greater number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of the ¹³C isotope.

-

Process the acquired Free Induction Decay (FID) using a Fourier transform to obtain the frequency-domain spectrum.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

-

Infrared (IR) Spectroscopy Protocol (Neat Liquid)

-

Sample Preparation:

-

Ensure the salt plates (e.g., NaCl or KBr) of the demountable cell are clean and dry.

-

Place one to two drops of neat this compound onto the surface of one salt plate.

-

Carefully place the second salt plate on top, allowing the liquid to spread and form a thin, uniform film between the plates.

-

-

Instrument Setup and Data Acquisition:

-

Place the assembled salt plate "sandwich" into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The resulting spectrum is usually plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

-

Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

An In-depth Technical Guide to the Safe Handling of 2-Chloroethyl Isocyanate

For researchers, scientists, and drug development professionals, the proper handling of reactive chemical intermediates is paramount to ensuring laboratory safety and experimental integrity. 2-Chloroethyl isocyanate (CEI), a valuable reagent in the synthesis of various compounds, presents significant health and safety hazards that demand rigorous adherence to established safety protocols. This guide provides a comprehensive overview of the safety and handling precautions for this compound, including its physical and chemical properties, toxicity, personal protective equipment, first aid, and emergency procedures.

Physicochemical and Hazard Profile

This compound is a flammable, colorless liquid that is highly reactive and moisture-sensitive.[1][2][3][4] It is crucial to understand its properties to mitigate risks effectively.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1943-83-5 | [1][2][5][6] |

| Molecular Formula | C3H4ClNO | [2][5][6][7] |

| Molecular Weight | 105.52 g/mol | [6][7] |

| Boiling Point | 135 °C / 275 °F @ 760 mmHg | [1] |

| Flash Point | 56 °C / 132.8 °F | [1][2][8] |

| Density | 1.2200 g/cm³ | [2] |

| Appearance | Colorless liquid | [1][4][8] |

| Odor | Pungent | [4] |

| Solubility | Reacts with water | [3][4] |

Table 2: GHS Hazard Classifications for this compound

| Hazard Class | Category | Hazard Statement | Reference |

| Flammable Liquids | 3 | H226: Flammable liquid and vapor | [5][6][7] |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed | [5][6][7] |

| Acute Toxicity, Dermal | 3 & 4 | H312: Harmful in contact with skin | [5][9] |

| Acute Toxicity, Inhalation | 3 | H331: Toxic if inhaled | [5][6][7] |

| Skin Corrosion/Irritation | 1 & 2 | H315: Causes skin irritation | [5][6][7] |

| Serious Eye Damage/Eye Irritation | 1 & 2 | H319: Causes serious eye irritation | [5][6][7] |

| Respiratory Sensitization | 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled | [5][6][7] |

| Carcinogenicity | 1B | H350: May cause cancer | [5][9] |

| Specific Target Organ Toxicity - Single Exposure | 3 (Respiratory Tract Irritation) | H335: May cause respiratory irritation | [5][6][9] |

Health Hazards and Toxicology

This compound is toxic if swallowed, inhaled, or absorbed through the skin.[2] It is a lachrymator, meaning it can cause tearing, and is irritating to the eyes, skin, and respiratory system.[2][6] Inhalation may be fatal due to spasm, inflammation, and edema of the larynx and bronchi, as well as chemical pneumonitis and pulmonary edema.[2][10] This compound is also a suspected carcinogen and can cause respiratory sensitization, leading to asthma-like symptoms that may be delayed in onset.[2][5][9]

Safe Handling and Storage

Strict adherence to the following handling and storage protocols is mandatory to minimize exposure and prevent accidents.

Handling

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][5][6]

-

Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required. This includes:

-

Eye and Face Protection: Chemical safety goggles and a face shield.[1][6]

-

Skin Protection: Chemical-resistant gloves (e.g., neoprene, nitrile, or butyl rubber), a lab coat, and an apron.[5][11]

-

Respiratory Protection: A NIOSH-approved respirator with an appropriate cartridge for organic vapors is necessary, especially when working outside of a fume hood or in case of a spill.[1][2]

-

-

Grounding and Bonding: To prevent static discharge, which can ignite flammable vapors, all containers and equipment used for transferring the material must be grounded and bonded.[2][5]

-

Incompatible Materials: Avoid contact with water, acids, strong bases, alcohols, amines, and strong oxidizing agents.[1][2][3]

-

General Hygiene: Do not eat, drink, or smoke in areas where this chemical is handled.[1][5] Wash hands thoroughly after handling.[2][5]

Storage

-

Container: Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[2][5][6]

-

Temperature: Recommended storage is in a refrigerator or a designated flammables storage cabinet.[2][6]

-

Moisture Sensitivity: Protect from moisture, as it reacts with water.[2][3][4]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[2][5][8]

Emergency Procedures

In the event of an emergency, prompt and correct action is critical.

Table 3: First Aid Measures for this compound Exposure

| Exposure Route | First Aid Procedure | Reference |

| Inhalation | Move the victim to fresh air immediately. If not breathing, give artificial respiration. Seek immediate medical attention. | [1][2][6] |

| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. | [1][2][6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | [1][2][6] |

| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [1][2] |

Accidental Release Measures

-

Small Spills:

-

Large Spills:

-

Evacuate all non-essential personnel from the area and move upwind.[5][9]

-

Alert the emergency response team and the fire department.[5][9]

-

Contain the spill if it is safe to do so, preventing it from entering drains or waterways.[5]

-

Approach the spill from upwind and wear a self-contained breathing apparatus (SCBA) and full protective clothing.[5][9]

-

Firefighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3][6] Water spray can be used to cool fire-exposed containers, but direct contact with the chemical should be avoided as it can react violently.[2][10]

-

Hazardous Combustion Products: Combustion may produce toxic and irritating fumes, including nitrogen oxides, carbon monoxide, carbon dioxide, hydrogen cyanide, and hydrogen chloride gas.[1][2][10]

-

Firefighter Protection: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][10]

Disposal Considerations

This compound and any contaminated materials must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[5] Do not dispose of it down the drain.

Experimental Protocols and Logical Workflows

While specific experimental protocols involving this compound will vary depending on the research, the overarching safety workflow remains consistent. The following diagrams illustrate the logical relationships in handling this hazardous chemical.

Caption: Hazard Management Workflow for this compound.

Caption: Chemical Incompatibility of this compound.

By understanding the hazards and implementing these safety and handling precautions, researchers can work safely with this compound, minimizing risks to themselves and their colleagues while maintaining a secure and productive research environment.

References

- 1. fishersci.com [fishersci.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. This compound | 1943-83-5 [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. georganics.sk [georganics.sk]

- 7. This compound | C3H4ClNO | CID 16035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Pharmagen - this compound [pharmagen.de]

- 9. sdfine.com [sdfine.com]

- 10. This compound(1943-83-5) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 11. compositesone.com [compositesone.com]

An In-depth Technical Guide to the Solubility of 2-Chloroethyl Isocyanate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloroethyl isocyanate (CEI), a critical intermediate in pharmaceutical and chemical synthesis. Due to its high reactivity, particularly with protic solvents, experimental determination of its solubility requires specialized protocols. This document outlines both theoretical and experimental approaches to understanding and quantifying the solubility of this versatile compound.

Introduction to this compound and Its Reactivity

This compound (CAS No. 1943-83-5) is a colorless to slightly yellow liquid with the chemical formula C₃H₄ClNO.[1] It is a bifunctional molecule featuring both a reactive isocyanate group (-N=C=O) and a chloroethyl group, making it a valuable building block in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals.[1]

A crucial aspect of working with this compound is its high reactivity. It is particularly sensitive to moisture and reacts exothermically with water, alcohols, amines, and strong acids or bases.[1][2][3] This reactivity profile dictates the choice of solvents for its use in synthesis and for solubility determinations. Protic solvents are generally unsuitable as they will react with the isocyanate group, leading to the formation of carbamates (with alcohols) or ureas (with amines). Therefore, aprotic organic solvents are the preferred medium for handling and dissolving this compound.

Predicted Solubility of this compound

Given the challenges in experimentally determining the solubility of a reactive compound like this compound, theoretical prediction methods such as Hansen Solubility Parameters (HSP) can provide valuable guidance. The principle of "like dissolves like" is quantified by comparing the HSP of the solute (this compound) with those of various solvents.

The Hansen Solubility Parameters are based on three types of intermolecular forces:

-

δD (Dispersion): Energy from dispersion forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

A smaller "distance" (Ra) between the HSP of the solute and a solvent in the three-dimensional Hansen space suggests a higher likelihood of solubility.

Table 1: Predicted Miscibility of this compound in Various Aprotic Organic Solvents

| Solvent Category | Solvent | Predicted Miscibility | Rationale for Prediction and Remarks |

| Ethers | Diethyl Ether | High | Aprotic, with moderate polarity. Expected to be a good solvent. |

| Tetrahydrofuran (B95107) (THF) | High | Aprotic and polar, likely a very good solvent for CEI. | |

| 2-Methyltetrahydrofuran (2-MTHF) | High | A greener alternative to THF, also expected to be a good solvent.[4] | |

| Dioxane | High | Aprotic and polar, should readily dissolve CEI. | |

| Chlorinated Solvents | Dichloromethane (DCM) | High | Aprotic and polar, commonly used in syntheses involving isocyanates. |

| Chloroform | High | Similar to DCM, expected to be a good solvent. | |

| Carbon Tetrachloride | Moderate | Aprotic but nonpolar; solubility may be lower than in more polar chlorinated solvents. | |

| Aromatic Hydrocarbons | Toluene (B28343) | High | Aprotic and relatively nonpolar, but often used as a solvent for isocyanate reactions.[5][6][7] |

| Benzene | High | Similar to toluene, should be a suitable solvent. | |

| Xylenes | High | Similar to toluene, expected to be a good solvent. | |

| Ketones | Acetone | High | Aprotic and polar, likely a very good solvent. |

| Methyl Ethyl Ketone (MEK) | High | Aprotic and polar, should readily dissolve CEI. | |

| Esters | Ethyl Acetate | High | Aprotic with moderate polarity, expected to be a good solvent. |

| Amides | Dimethylformamide (DMF) | High | Aprotic and highly polar, likely an excellent solvent. Caution: potential for slow reaction over time. |

| Dimethylacetamide (DMAc) | High | Aprotic and highly polar, similar to DMF. | |

| Nitriles | Acetonitrile | High | Aprotic and polar, should be a good solvent for CEI. |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | High | Aprotic and highly polar, likely an excellent solvent. Caution: potential for slow reaction over time. |

Disclaimer: This table presents predicted miscibility based on general chemical principles and the known reactivity of isocyanates. Experimental verification is essential.

Experimental Determination of Solubility

The following protocols are designed for researchers to experimentally determine the solubility of this compound in a given aprotic organic solvent. Due to the reactive and hazardous nature of this compound, all work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

The overall process for determining solubility involves preparing a saturated solution, separating the undissolved solute, and quantifying the concentration of the dissolved solute in the supernatant.

Caption: Experimental workflow for determining the solubility of this compound.

Materials:

-

This compound (high purity)

-

Anhydrous aprotic solvent of interest

-

Glass vials with PTFE-lined screw caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath

-

Centrifuge

-

Gas-tight syringes

-

Syringe filters (0.2 μm, PTFE)

-

Volumetric flasks and pipettes

-